molecular formula C13H19NO2 B1298488 4-(Diethylamino)-2-ethoxybenzaldehyde CAS No. 61657-61-2

4-(Diethylamino)-2-ethoxybenzaldehyde

Cat. No. B1298488
Key on ui cas rn: 61657-61-2
M. Wt: 221.29 g/mol
InChI Key: XPSLOHMBERQXIX-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

To a mixture of 2-hydroxy-4-(diethylamino)benzaldehyde (10.0 g, 51.75 mmol), K2CO3 (14.3 g) and DMF (150 ml) at room temperature was added ethyl iodide (4.1 ml). The reaction mixture as stirred for about two days, filtered and the filtrate was concentrated in vacuo. The residue was partitioned between ether and saturated Na2CO3, and the organic layer was separated, dried over MgSO4, treated with charcoal, filtered and concentrated in vacuo. The solid product was recrystallized from hexane to afford, as a pink crystalline solid, 9.8 g of 2-ethoxy-4-(diethylamino)benzaldehyde, m.p. 58-59° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].[CH2:21](I)[CH3:22]>CN(C=O)C>[CH2:21]([O:1][C:2]1[CH:9]=[C:8]([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)N(CC)CC
Name
Quantity
14.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture as stirred for about two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and saturated Na2CO3
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC1=C(C=O)C=CC(=C1)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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